molecular formula C6H10O3 B1519678 2-Ethoxycyclopropane-1-carboxylic acid CAS No. 53381-05-8

2-Ethoxycyclopropane-1-carboxylic acid

Cat. No.: B1519678
CAS No.: 53381-05-8
M. Wt: 130.14 g/mol
InChI Key: NXCVRYFUTLMBAE-UHFFFAOYSA-N
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Description

2-Ethoxycyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H10O3. It is a cyclopropane derivative with an ethoxy group and a carboxylic acid functional group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxycyclopropane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of ethyl 2-oxocyclopropanecarboxylate with a suitable catalyst. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxycyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of various substituted cyclopropanes or other derivatives.

Scientific Research Applications

2-Ethoxycyclopropane-1-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ethoxycyclopropane-1-carboxylic acid exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity. The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its mechanism of action.

Comparison with Similar Compounds

2-Ethoxycyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 2-methoxycyclopropane-1-carboxylic acid and 2-ethoxycyclobutane-1-carboxylic acid. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the ethoxy group in this compound makes it unique and influences its chemical properties and applications.

List of Similar Compounds

  • 2-Methoxycyclopropane-1-carboxylic acid

  • 2-Ethoxycyclobutane-1-carboxylic acid

  • 2-Propoxycyclopropane-1-carboxylic acid

  • 2-Butoxycyclopropane-1-carboxylic acid

Properties

IUPAC Name

2-ethoxycyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCVRYFUTLMBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901496
Record name NoName_621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60212-41-1
Record name rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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